1-Cyclobutylbutane-1-thiol
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and impactful area of chemical science. wikipedia.orgnih.gov These compounds are not only integral to life, with amino acids like cysteine and methionine containing sulfur, but are also found in a wide array of pharmaceuticals, agrochemicals, and materials. wikipedia.orgnih.gov The unique properties of the sulfur atom, being larger and less electronegative than oxygen, impart distinct characteristics to organosulfur compounds compared to their oxygen analogs. masterorganicchemistry.com
1-Cyclobutylbutane-1-thiol, with its characteristic sulfhydryl (-SH) group, is a quintessential example of an organosulfur compound. chemsrc.combldpharm.comambeed.com Its structure, featuring a sulfur atom bonded to a hydrogen and a carbon framework, places it in the thiol family. masterorganicchemistry.comlibretexts.org The chemistry of such compounds is rich and varied, encompassing reactions like oxidation to disulfides, nucleophilic substitution, and addition reactions. masterorganicchemistry.comlibretexts.org The presence of the sulfur atom also influences the acidity of the S-H bond, making thiols more acidic than their alcohol counterparts. masterorganicchemistry.com
Significance of Thiols in Chemical Research
Thiols, or mercaptans, are a cornerstone of organic synthesis and medicinal chemistry. masterorganicchemistry.com Their potent nucleophilicity makes them valuable reagents for forming carbon-sulfur bonds, a key step in the synthesis of many complex molecules. masterorganicchemistry.comias.ac.in The thiol group's ability to be readily oxidized to a disulfide bridge is crucial in protein folding and structure. libretexts.org
In the context of this compound, the thiol group is the primary site of reactivity. Its potential to engage in a variety of chemical transformations makes it a target for synthetic chemists looking to introduce sulfur-containing functionalities into larger molecules. The reactivity of the thiol group is well-established and can be leveraged in numerous synthetic strategies. ias.ac.in
Overview of the Cyclobutyl Moiety in Organic Synthesis
The cyclobutyl group, a four-membered carbocyclic ring, is an increasingly popular structural motif in medicinal chemistry and materials science. ru.nl Its inclusion in a molecule can significantly influence its physical and biological properties. ru.nl The strained nature of the cyclobutane (B1203170) ring can affect the molecule's conformation and reactivity. ru.nl
In this compound, the cyclobutyl ring introduces a level of rigidity and three-dimensionality that can be advantageous in drug design and materials science. ru.nl It can act as a scaffold to orient other functional groups in a specific spatial arrangement. The unique electronic and steric properties of the cyclobutyl group can also impact the reactivity of the adjacent thiol group. Research has shown that cyclobutane-containing compounds can exhibit improved metabolic stability, making them attractive for pharmaceutical applications. ru.nl
Below is a table summarizing the key molecular identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1881987-98-9 |
| Molecular Formula | C8H16S |
| Molecular Weight | 144.28 g/mol |
| SMILES | CCCC(S)C1CCC1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-cyclobutylbutane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-4-8(9)7-5-3-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
QUPUNLIIRWMCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCC1)S |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of 1 Cyclobutylbutane 1 Thiol
Systematic IUPAC Nomenclature of 1-Cyclobutylbutane-1-thiol
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds to ensure clarity and avoid ambiguity. For this compound, the name is derived by identifying the principal functional group and the parent hydrocarbon chain.
The thiol group (-SH) is the principal functional group, indicated by the suffix "-thiol". The parent alkane is butane (B89635), a four-carbon chain. A cyclobutyl group is attached to the first carbon of the butane chain, the same carbon that bears the thiol group. Therefore, the systematic IUPAC name is This compound . chemsrc.comuacdn.net The molecular formula for this compound is C8H16S. chemsrc.comambeed.com
| Component | Identification | Nomenclature Contribution |
| Principal Functional Group | -SH | -thiol |
| Parent Hydrocarbon | Butane (4-carbon chain) | -butane- |
| Substituent | Cyclobutyl ring | Cyclobutyl- |
| Locant | Position of thiol and cyclobutyl group | 1- |
Analysis of Constitutional and Stereoisomerism for this compound
Isomers are compounds that share the same molecular formula but have different structural arrangements. ualberta.ca this compound exhibits both constitutional and stereoisomerism.
Constitutional Isomers: These isomers, also known as structural isomers, have different connectivity of atoms. ualberta.cavaia.com For the molecular formula C8H16S, numerous constitutional isomers exist. These can arise from variations in the carbon skeleton (chain, positional, and functional group isomers).
Chain Isomers: The branching of the butyl group or the structure of the cycloalkane can change. For example, the butyl group could be a 2-methylpropyl group, or the ring could be a methylcyclopropane.
Positional Isomers: The position of the thiol group or the cyclobutyl group on the butane chain can vary. For instance, 2-cyclobutylbutane-1-thiol or 1-cyclobutylbutane-2-thiol would be positional isomers.
Functional Group Isomers: The thiol group could be replaced by a sulfide (B99878) (thioether) linkage, resulting in a different functional group. An example would be butyl cyclobutyl sulfide.
Stereoisomerism: Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. The carbon atom attached to the thiol group and the cyclobutyl group in this compound is a chiral center (or stereocenter) because it is bonded to four different groups: a hydrogen atom, a thiol group, a cyclobutyl group, and a propyl group (the remainder of the butane chain).
Due to this chiral center, this compound can exist as a pair of enantiomers (non-superimposable mirror images), designated as (R)-1-cyclobutylbutane-1-thiol and (S)-1-cyclobutylbutane-1-thiol.
| Isomer Type | Description | Example |
| Constitutional Isomers | Different atomic connectivity. | 2-Cyclobutylbutane-1-thiol |
| Stereoisomers (Enantiomers) | Non-superimposable mirror images. | (R)-1-Cyclobutylbutane-1-thiol and (S)-1-cyclobutylbutane-1-thiol |
Conformational Analysis of the Cyclobutyl Ring and Butane Chain
The three-dimensional shape of a molecule, which can change through rotation around single bonds, is described by its conformations.
Conformational Analysis of the Cyclobutyl Ring: A planar cyclobutane (B1203170) ring would have significant angle strain due to its 90° bond angles, a considerable deviation from the ideal 109.5° for sp3 hybridized carbons. maricopa.edu To alleviate this strain, as well as the torsional strain from eclipsed hydrogens, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgdalalinstitute.comlibretexts.org In this conformation, the C-H bonds are slightly skewed, reducing eclipsing interactions. libretexts.org The puckered conformations of cyclobutane can interconvert at room temperature. dalalinstitute.com The out-of-plane dihedral angle is approximately 25°. maricopa.edu
Conformational Analysis of the Butane Chain: Rotation around the central C2-C3 bond of the butane chain leads to different conformations. libretexts.org The most stable conformation is the anti conformation, where the two terminal methyl groups are positioned 180° apart, minimizing steric strain. libretexts.orglumenlearning.com The gauche conformation, with the methyl groups at a 60° dihedral angle, is a staggered conformation but is higher in energy than the anti conformation due to steric hindrance between the methyl groups. libretexts.orglumenlearning.com Eclipsed conformations, where the substituents on adjacent carbons are aligned, represent energy maxima. libretexts.org The conformation where the two methyl groups are eclipsed is the highest in energy and is referred to as syn or fully eclipsed. youtube.com
| Conformation | Dihedral Angle (C1-C4) | Relative Energy | Key Feature |
| Anti | 180° | Lowest | Methyl groups are farthest apart. libretexts.orglumenlearning.com |
| Gauche | 60°, 300° | Higher than anti | Staggered, but methyl groups are close. libretexts.orglumenlearning.com |
| Eclipsed (H, CH3) | 120°, 240° | High | Hydrogen eclipsing a methyl group. libretexts.org |
| Syn (Fully Eclipsed) | 0° | Highest | Methyl groups are eclipsed. youtube.com |
Synthetic Methodologies for 1 Cyclobutylbutane 1 Thiol
Established Methodologies for Thiol Group Synthesis
The introduction of a thiol group into an organic framework can be achieved through several reliable methods. These often involve the use of a sulfur-containing nucleophile to displace a leaving group on an alkyl substrate or the reduction of a sulfur-containing precursor.
Nucleophilic Substitution Reactions Utilizing Hydrosulfide (B80085) or Thiourea (B124793)
One of the most common and direct methods for thiol synthesis is through nucleophilic substitution (S_N2) reactions on alkyl halides. libretexts.org The hydrosulfide anion (-SH) serves as a potent sulfur nucleophile for this purpose. jove.comrsc.org The reaction typically involves treating an alkyl halide with a salt of the hydrosulfide ion, such as sodium hydrosulfide (NaSH). jove.comtestbook.com However, a significant drawback of this method is the potential for the newly formed thiol to act as a nucleophile itself, reacting with another molecule of the alkyl halide to produce a symmetric sulfide (B99878) (R-S-R) as a byproduct. libretexts.orgjove.comlibretexts.org To minimize this secondary reaction, an excess of the hydrosulfide reagent is often employed. testbook.com
To circumvent the issue of sulfide byproduct formation, thiourea ((NH₂)₂C=S) is frequently used as an alternative sulfur nucleophile. libretexts.orglibretexts.orgucalgary.ca The reaction proceeds in two steps. First, the alkyl halide reacts with thiourea in an S_N2 fashion to form an S-alkylisothiouronium salt. ucalgary.capearson.com This intermediate salt is stable and can often be isolated. ucalgary.ca In the second step, the S-alkylisothiouronium salt is hydrolyzed, typically under basic conditions, to yield the desired thiol. libretexts.orglibretexts.org This method is generally preferred for its cleaner reaction profile and higher yields of the thiol. jove.com
Interactive Data Table: Comparison of Nucleophilic Reagents for Thiol Synthesis
| Reagent | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Hydrosulfide (e.g., NaSH) | Direct S_N2 displacement | One-step process. testbook.com | Formation of sulfide byproducts. jove.comlibretexts.org |
| Thiourea | S_N2 followed by hydrolysis | Avoids sulfide byproduct formation, generally higher yields. jove.com | Two-step process. libretexts.org |
Reduction of Disulfides and Related Sulfur Compounds
Another important route to thiols involves the reduction of compounds containing a disulfide (R-S-S-R) bond. libretexts.org Disulfides can be readily cleaved back to their corresponding thiols using various reducing agents. jove.com Common reagents for this transformation include zinc and an acid, such as hydrochloric acid. jove.comlibretexts.org Other reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) can also be effective. researchgate.nettandfonline.com This thiol-disulfide interconversion is a crucial process in many biological systems. libretexts.org
The oxidation of thiols to disulfides is also a facile process, often achieved with mild oxidizing agents like iodine (I₂) or bromine (Br₂). jove.comlibretexts.org This reversible reaction provides a convenient method for the protection and deprotection of thiol groups during a multi-step synthesis.
Targeted Synthesis of 1-Cyclobutylbutane-1-thiol and its Structural Analogues
The specific synthesis of this compound requires a strategy that constructs the unique carbon skeleton and introduces the thiol functionality at the desired position.
Strategic Formation of the Carbon-Sulfur Bond in this compound
To synthesize this compound, a precursor with a suitable leaving group at the C1 position of the butyl chain is required. A plausible synthetic precursor would be 1-bromo-1-cyclobutylbutane. This secondary alkyl halide could then be subjected to nucleophilic substitution with a sulfur nucleophile.
Given the secondary nature of the halide, the choice of nucleophile and reaction conditions would be critical to favor the desired S_N2 pathway and minimize potential elimination side reactions. The use of thiourea followed by hydrolysis would be a highly suitable method to form the C-S bond, as it is known to work well for preparing thiols from alkyl halides and avoids the formation of a sulfide byproduct. libretexts.orgjove.comlibretexts.org
An alternative approach could involve the conversion of 1-cyclobutylbutan-1-ol to a tosylate, which is an excellent leaving group, followed by reaction with a sulfur nucleophile like potassium thioacetate. The resulting thioester can then be hydrolyzed to afford the target thiol. rsc.org
Synthetic Approaches for the Cyclobutyl Moiety in Precursors
The construction of the cyclobutyl group is a key aspect of synthesizing the necessary precursors for this compound. Cyclobutane (B1203170) rings are present in numerous natural products and their synthesis has been an area of significant research. nih.govresearchgate.net
While [2+2] cycloaddition reactions are a classic method for forming four-membered rings, other strategies may be more suitable for creating substituted cyclobutanes. researchgate.netorganic-chemistry.org For instance, the precursor 1-cyclobutylbutan-1-ol could potentially be synthesized via the addition of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) to butanal. This reaction would form the carbon skeleton and introduce the hydroxyl group at the correct position for subsequent conversion to a leaving group.
The synthesis of the cyclobutyl Grignard reagent itself would start from cyclobutyl bromide. Various methods for the synthesis of cyclobutane derivatives have been developed, including those that avoid direct cycloaddition. researchgate.net The commercial availability of cyclobutane-containing building blocks has also increased, providing more accessible starting materials for synthetic chemists. nih.gov
Interactive Data Table: Potential Precursors and Reactions for this compound Synthesis
| Precursor | Reagent(s) | Reaction Type | Product |
|---|
| 1-Bromo-1-cyclobutylbutane | 1. Thiourea 2. NaOH(aq) | S_N2, Hydrolysis | this compound | | 1-Cyclobutylbutan-1-ol | 1. TsCl, Pyridine 2. KSAc 3. H₃O⁺ | Tosylation, S_N2, Hydrolysis | this compound | | Butanal | 1. Cyclobutylmagnesium bromide 2. H₃O⁺ | Grignard Reaction | 1-Cyclobutylbutan-1-ol |
Stereochemical Considerations and Stereoselective Synthesis of this compound
The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Therefore, any non-stereoselective synthesis will produce a racemic mixture. The development of stereoselective methods to control the configuration of the thiol-bearing carbon is a significant challenge in modern organic synthesis. eurocarb2025.com
For the synthesis of a single enantiomer of this compound, a stereoselective approach would be necessary. This could involve several strategies:
Use of a Chiral Precursor: Starting with an enantiomerically pure precursor, such as an enantiomer of 1-cyclobutylbutan-1-ol, would allow for the synthesis of the corresponding enantiomer of the thiol, provided the subsequent reactions proceed with retention or predictable inversion of configuration.
Asymmetric Synthesis: An asymmetric synthesis could be employed to create the stereocenter. For example, the asymmetric reduction of cyclobutyl propyl ketone could yield an enantiomerically enriched 1-cyclobutylbutan-1-ol.
Stereoselective Thiolation: While more complex, methods for the stereoselective introduction of a thiol group have been developed, often utilizing chiral catalysts or reagents. eurocarb2025.comnih.gov For example, photoinitiated radical addition of thioacetic acid to specific unsaturated precursors can proceed with high stereoselectivity. eurocarb2025.comnih.gov Thiol-ene coupling reactions have also emerged as powerful tools for the stereoselective synthesis of complex molecules containing sulfur. nih.govmdpi.com
The choice of a specific stereoselective strategy would depend on the desired enantiomer and the availability of starting materials and reagents. The analysis of the stereochemical outcome would require characterization techniques capable of distinguishing between enantiomers, such as chiral chromatography or polarimetry.
Advanced Thiolating Reagents and Sustainable Synthesis Strategies
The synthesis of thiols, including this compound, is continually evolving towards greater efficiency, safety, and sustainability. Modern approaches focus on the development of novel thiolating reagents that circumvent the use of odorous and toxic traditional reagents like hydrogen sulfide, and on green chemistry principles that minimize waste and energy consumption.
Advanced Thiolating Reagents
Recent research has introduced sophisticated thiolating agents designed to offer improved functional group tolerance, milder reaction conditions, and enhanced stability compared to classical methods. These "thiol-free" approaches are particularly advantageous as they avoid the handling of volatile and malodorous low-molecular-weight thiols.
One such advancement involves the use of redox-active benzimidazolium sulfonamides as stable, crystalline, and odorless cationic thiolating reagents. rsc.org These reagents can generate highly active N–S intermediates that participate in reductive cross-electrophilic coupling with various organic halides. rsc.org This method is notable for solving the problem of catalyst deactivation often caused by the strong coordination of thiolates to metal catalysts in traditional cross-coupling reactions. rsc.org
Another powerful strategy employs N-thiophthalimides as direct thiolating surrogates in a nickel-catalyzed cross-electrophile coupling with organic halides. hznu.edu.cn This approach is distinguished by its use of very low catalyst loading under base-free conditions, enabling the construction of a wide array of sulfides. hznu.edu.cn The methodology has been successfully applied to secondary alkyl halides, suggesting its applicability for the synthesis of structures like this compound from a corresponding 1-bromo-1-cyclobutylbutane precursor. hznu.edu.cn The table below summarizes key features of these advanced reagents.
Interactive Table: Comparison of Advanced Thiolating Reagents Click on a row to highlight it.
| Reagent Type | Example Reagent | Reaction Type | Key Advantages |
|---|---|---|---|
| Cationic Sulfonamides | Redox-active benzimidazolium sulfonamides | Reductive C–S bond coupling | Bench-stable, odorless, avoids catalyst deactivation, broad substrate scope. rsc.org |
| Thiolating Surrogates | N-Thiophthalimides | Nickel-catalyzed cross-electrophile coupling | "Thiol-free" synthesis, extremely low catalyst loading, base-free conditions. hznu.edu.cn |
| Thiol-Reactive Platforms | Phenyloxadiazolyl methyl sulfone (PODS) | Thiol-based bioconjugation | Creates highly stable thioether linkages, modular and accessible. nih.gov |
Sustainable Synthesis Strategies
The principles of green chemistry are increasingly being integrated into thiol synthesis. These strategies aim to replace hazardous solvents, reduce energy usage, and utilize renewable resources or catalytic processes.
A prime example of a green approach is the direct substitution of alcohols with thiols using solid acid catalysts, such as silica (B1680970) alumina. beilstein-journals.org This method is highly atom-economical, producing water as the sole byproduct, and can often be performed under solvent-free conditions. beilstein-journals.org The reaction of an alcohol like 1-cyclobutylbutan-1-ol with a sulfur source under these conditions represents an ideal green pathway. beilstein-journals.org
Photocatalysis using visible light as a sustainable energy source offers another innovative route. acs.org For instance, the direct synthesis of α-keton thiol esters from thioic acids and alkenes has been achieved using an inexpensive organic photocatalyst, oxygen as a green oxidant, and an environmentally benign solvent. acs.org Thiol-ene reactions, which can be initiated photochemically or thermally, provide a highly efficient method for C-S bond formation and have been used to create complex polymer architectures. researchgate.netrsc.org
Furthermore, the use of water or other green solvents like glycerin is a key focus. scielo.brsid.ir Efficient alkylation of thiols with alkyl halides has been demonstrated in water, offering significant advantages such as mild reaction conditions, short reaction times, and simple workup procedures. sid.ir Michael additions of thiols to electron-deficient alkenes have also been successfully carried out using KF/Alumina as a catalyst under solvent-free conditions or in glycerin as a recyclable solvent. scielo.br
Interactive Table: Overview of Sustainable Synthesis Strategies You can sort the table by clicking on the headers.
| Strategy | Catalyst/Medium | Applicable Reaction | Key Sustainability Feature(s) |
|---|---|---|---|
| Direct Alcohol Substitution | Solid acids (e.g., silica alumina) | Thioether/Thiol synthesis from alcohols | Atom-economical (water is the only byproduct), solvent-free conditions. beilstein-journals.org |
| Aqueous Synthesis | Water with K2CO3 or Et3N | S-alkylation of thiols | Environmentally benign solvent, mild conditions, simple workup. sid.ir |
| Photocatalysis | Organic photocatalyst (e.g., thioxanthone) | Oxidative radical additions | Uses visible light as a renewable energy source, green oxidants (O2). acs.org |
| Recyclable Solvents | Glycerin with KF/Al2O3 | Michael addition of thiols | Use of a renewable, biodegradable, and recyclable solvent. scielo.br |
These advanced reagents and sustainable methods represent the forefront of modern thiol synthesis, providing pathways to compounds like this compound that are more efficient, safer, and environmentally responsible than traditional routes.
Reactivity and Reaction Mechanisms of 1 Cyclobutylbutane 1 Thiol
Proton Transfer Equilibria and Acidity of the Thiol Functionality
The thiol functional group (-SH) in 1-cyclobutylbutane-1-thiol is weakly acidic and can donate a proton (H⁺) to establish an equilibrium with its conjugate base, the thiolate anion. This process is a fundamental aspect of its chemistry, governing its behavior in the presence of bases. The acidity of a thiol is typically quantified by its pKa value, which is the pH at which the concentrations of the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻) are equal. nih.gov
Thiols are generally more acidic than their alcohol counterparts. chemistrysteps.com This increased acidity is attributed to the larger size of the sulfur atom compared to the oxygen atom. The negative charge on the resulting thiolate anion is dispersed over a larger volume, which decreases the charge density and stabilizes the anion more effectively than in an alkoxide ion. chemistrysteps.com Additionally, the S-H bond is weaker than the O-H bond, further facilitating proton donation. chemistrysteps.com
The equilibrium for the deprotonation of this compound can be represented as follows:
Here, B⁻ represents a base. The position of this equilibrium is dictated by the strength of the base. Bases stronger than the thiolate anion, such as sodium hydroxide (B78521) or sodium hydride, will effectively deprotonate the thiol, shifting the equilibrium to the right and generating a significant concentration of the 1-cyclobutylbutane-1-thiolate anion. chemistrysteps.commasterorganicchemistry.com
| Compound | Structure | pKa Value |
|---|---|---|
| 1-Butanethiol (B90362) | CH₃(CH₂)₃SH | ~10.78 |
| 2-Butanethiol (sec-Butanethiol) | CH₃CH₂CH(SH)CH₃ | ~10.69 |
| 2-Methyl-2-propanethiol (tert-Butylthiol) | (CH₃)₃CSH | ~11.22 |
| Ethanol (for comparison) | CH₃CH₂OH | ~16 |
Nucleophilic Character and Reactivity Profile of the Thiolate Anion
The deprotonation of this compound yields its conjugate base, the 1-cyclobutylbutane-1-thiolate anion. This anion is a potent nucleophile. chemistrysteps.commasterorganicchemistry.com Nucleophilicity refers to the ability of a species to donate an electron pair to an electrophile. The thiolate's excellent nucleophilicity is a cornerstone of its reactivity.
Thiolate anions readily participate in nucleophilic substitution reactions, particularly S_N2 reactions with alkyl halides. masterorganicchemistry.comlibretexts.org In this reaction, the nucleophilic sulfur atom of the 1-cyclobutylbutane-1-thiolate attacks the electrophilic carbon atom of an alkyl halide, displacing the halide ion (e.g., Cl⁻, Br⁻, I⁻) as a leaving group. The product of this reaction is a sulfide (B99878), also known as a thioether. masterorganicchemistry.comtandfonline.com
The general mechanism is as follows:
Deprotonation: The thiol is first treated with a suitable base (e.g., K₂CO₃, NaH) to generate the thiolate anion. masterorganicchemistry.comtandfonline.com
Nucleophilic Attack: The thiolate anion then performs a backside attack on the alkyl halide, leading to the formation of a new carbon-sulfur bond and the cleavage of the carbon-halogen bond in a single, concerted step. masterorganicchemistry.com
For example, the reaction of 1-cyclobutylbutane-1-thiolate with methyl iodide would proceed as follows:
This reaction is highly efficient for preparing unsymmetrical sulfides and is a fundamental transformation in organosulfur chemistry. tandfonline.com The S_N2 mechanism implies that the reaction works best with unhindered alkyl halides (methyl > primary > secondary) and results in an inversion of stereochemistry if the electrophilic carbon is a chiral center. masterorganicchemistry.com
When comparing the nucleophilicity of a thiolate anion with its corresponding oxygen analogue, the alkoxide anion, several factors come into play. In protic solvents, thiolates are significantly better nucleophiles than alkoxides, even though they are weaker bases. chemistrysteps.comstackexchange.comstudentdoctor.net
This seemingly counterintuitive trend can be explained by the following:
Polarizability: Sulfur is a larger and more polarizable atom than oxygen. masterorganicchemistry.com Its valence electrons are held less tightly and are further from the nucleus, allowing the electron cloud to be more easily distorted by the presence of an electrophile. This "softness" makes the sulfur atom a more effective nucleophile, particularly for attacking "soft" electrophiles like alkyl halides. stackexchange.com
Solvation: In protic solvents (like water or alcohols), smaller, more charge-dense anions like alkoxides are heavily solvated through hydrogen bonding. This creates a "solvent cage" that hinders the alkoxide's ability to approach and attack an electrophile. studentdoctor.net The larger, more diffuse thiolate anion is less strongly solvated, making it more "naked" and kinetically more reactive as a nucleophile. studentdoctor.net
Basicity vs. Nucleophilicity: While alkoxides are stronger bases (a thermodynamic property related to equilibrium), their nucleophilicity (a kinetic property related to reaction rate) is diminished by solvation effects in protic solvents. masterorganicchemistry.comreddit.com The weaker basicity of thiolates means they are less likely to induce competing elimination (E2) reactions when reacting with secondary alkyl halides, making them more selective for S_N2 substitution. chemistrysteps.com
| Property | Thiolate Anion (R-S⁻) | Alkoxide Anion (R-O⁻) |
|---|---|---|
| Basicity | Weaker | Stronger |
| Polarizability | High ("Soft") | Low ("Hard") |
| Solvation (in protic solvents) | Weak | Strong |
| Nucleophilicity (in protic solvents) | Stronger | Weaker |
Oxidation Pathways and Products of the Thiol Moiety
The sulfur atom in the thiol group of this compound can exist in various oxidation states, making it susceptible to a range of oxidation reactions. libretexts.orglibretexts.org The products of these reactions depend on the strength of the oxidizing agent used.
In the presence of mild oxidizing agents, such as iodine (I₂) or molecular oxygen (O₂), two molecules of this compound can be oxidized to form a disulfide. jove.comlibretexts.org This reaction involves the formation of a sulfur-sulfur single bond, known as a disulfide bridge. nih.govfiveable.me
The mechanism often involves the initial formation of a thiolate anion, which then acts as a nucleophile. jove.com For instance, with iodine, the thiolate attacks a molecule of I₂, forming a sulfenyl iodide intermediate. A second thiolate molecule then attacks the electrophilic sulfur of the intermediate, displacing the iodide ion to form the disulfide. nih.gov
Disulfide formation is a reversible process. fiveable.me The disulfide bond can be cleaved back to the corresponding thiols through reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT). ambeed.comnih.gov This thiol-disulfide interchange is a critical redox process in biochemistry, particularly in protein folding where disulfide bridges form between cysteine residues. libretexts.orglibretexts.org
The use of stronger oxidizing agents can lead to the formation of sulfur oxyacids with the sulfur atom in higher oxidation states. stackexchange.comnih.gov The oxidation of thiols typically proceeds through a series of intermediates. researchgate.netnih.gov
The oxidation pathway is generally as follows: Thiol → Sulfenic Acid → Sulfinic Acid → Sulfonic Acid
Alternatively, if the thiol is first converted to a sulfide (as described in section 4.2.1), the sulfide can be oxidized: Sulfide → Sulfoxide → Sulfone
Reactivity and Ring-Opening Processes of the Cyclobutyl System
The reactivity of the cyclobutyl group in this compound is largely dictated by the inherent ring strain of the four-membered carbocycle. While unsubstituted cyclobutane (B1203170) is kinetically unreactive, the presence of substituents can facilitate specific reactions. chemistryviews.org In the context of this compound, the most relevant processes involve radical intermediates, which can lead to ring-opening.
The generation of a radical adjacent to the cyclobutyl ring is a key step that can initiate ring cleavage. For instance, in reactions where a thiyl radical (formed from the S-H group) adds to an unsaturated bond, a carbon-centered radical is generated. If this radical center is subsequently transferred to the carbon atom bearing the cyclobutyl group, a cyclobutylcarbinyl-type radical is formed. These types of radicals are known to undergo rapid ring-opening via β-scission to relieve ring strain. This process is analogous to the well-studied ring-opening of cyclopropylcarbinyl radicals, although the rate is typically slower for the cyclobutyl system. researchgate.net The ring-opening of the cyclobutylcarbinyl radical results in the formation of a stabilized primary alkyl radical, effectively transforming the cyclic structure into a linear one.
Another potential pathway for ring-opening involves the direct addition of an electron-deficient radical to the strained σ-bonds of the cyclobutyl ring itself. scispace.com This type of reaction, while less common than additions to π-bonds, is plausible for highly strained systems. The addition would lead to a radical intermediate that could subsequently undergo further reactions, including fragmentation of the ring structure.
It is also important to contrast radical-driven processes with nucleophilic ring-opening reactions. While thiols and thiolates can act as nucleophiles to open activated cyclobutane rings (e.g., those substituted with electron-withdrawing groups), the unsubstituted cyclobutyl ring in this compound is not susceptible to this type of reaction under normal conditions. chemistryviews.org
Thiol-Ene Click Reactions and Related Radical Additions
This compound is an excellent candidate for participation in thiol-ene "click" reactions. This highly efficient and versatile reaction involves the radical-mediated addition of the thiol's S-H bond across an alkene (an "ene"). wikipedia.orgnih.gov The reaction is prized for its high yields, stereoselectivity, rapid rates, and tolerance of a wide variety of functional groups, earning it the "click chemistry" designation. wikipedia.orgcisco.com
The process proceeds via a free-radical chain mechanism that can be initiated by light (photolysis) or heat in the presence of a radical initiator. wikipedia.orgcisco.com The key mechanistic steps are outlined below:
| Step | Description | Generic Equation |
| Initiation | A radical initiator (I•) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•). | R-SH + I• → R-S• + IH |
| Propagation (Step 1) | The thiyl radical adds to an alkene (C=C) in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.orgacsgcipr.org | R-S• + H₂C=CHR' → R-S-CH₂-ĊHR' |
| Propagation (Step 2) | The carbon-centered radical abstracts a hydrogen atom from another thiol molecule (chain transfer), yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgyoutube.com | R-S-CH₂-ĊHR' + R-SH → R-S-CH₂-CH₂R' + R-S• |
| Termination | The chain reaction is terminated by the combination of any two radical species, such as two thiyl radicals forming a disulfide or a thiyl radical with a carbon radical. mdpi.com | R-S• + •S-R → R-S-S-R R-S• + •CR'₂-CH₂-SR → R-S-CR'₂-CH₂-SR |
This radical addition is highly regioselective, resulting in the anti-Markovnikov product where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.org The versatility of the thiol-ene reaction allows for its use in a wide range of applications, from polymer synthesis to surface functionalization and bioconjugation. nih.govrsc.org
Kinetic Investigations and Reaction Mechanism Elucidation
| Scenario | Rate-Limiting Step | Rate Equation | Description |
| k_P ≫ k_CT | Chain-Transfer | R_p ∝ [Thiol] | The addition of the thiyl radical to the alkene is very fast. The reaction rate is limited by how quickly the resulting carbon radical can abstract a hydrogen from a thiol molecule. The reaction is first-order with respect to the thiol concentration. wikipedia.org |
| k_P ≪ k_CT | Propagation | R_p ∝ [Alkene] | The hydrogen abstraction step is very fast. The reaction rate is limited by the initial addition of the thiyl radical to the alkene. The reaction is first-order with respect to the alkene concentration. wikipedia.org |
| k_P ≈ k_CT | Mixed Order | R_p ∝ [Thiol]⁰.⁵[Alkene]⁰.⁵ | Both the propagation and chain-transfer steps have comparable rates, and neither is singularly rate-determining. The reaction is half-order with respect to both the thiol and alkene concentrations. wikipedia.org |
Computational studies have been employed to determine the energetics of the stationary points along the reaction pathway, revealing the factors that control the activation barriers for both the propagation and chain-transfer steps. nih.govbohrium.com These studies help predict the reactivity of different alkenes and thiols. Generally, electron-rich alkenes like vinyl ethers are found to be highly reactive in thiol-ene reactions. wikipedia.org The efficiency of the reaction is also influenced by the potential for side reactions, such as the homopolymerization of the alkene, although this is less common, particularly with electron-rich enes. bohrium.com The robust and predictable nature of the thiol-ene mechanism makes it a powerful tool for covalent modification and synthesis.
Theoretical and Computational Chemistry of 1 Cyclobutylbutane 1 Thiol
Quantum Chemical Analyses of Electronic Structure and Energetic Profiles
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Cyclobutylbutane-1-thiol. Methods such as Density Functional Theory (DFT) are employed to determine its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting the chemical reactivity of a molecule. ossila.com For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, reflecting its role as an electron donor in chemical reactions. The LUMO, conversely, represents the lowest energy region for accepting an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net
Calculations of atomic charges, such as those derived from Mulliken population analysis, reveal the distribution of electron density across the molecule. In this compound, the sulfur atom is expected to carry a partial negative charge, while the hydrogen of the thiol group and the adjacent carbon atoms will have partial positive charges, indicating the polarity of the S-H bond.
The energetic profile of the molecule includes the prediction of bond dissociation energies (BDEs). The S-H bond is of particular interest, as its cleavage is a key step in many reactions involving thiols, leading to the formation of a thiyl radical. osti.gov Theoretical calculations can provide a reliable estimate of the energy required for this homolytic cleavage. nih.gov
| Property | Predicted Value | Description |
| HOMO Energy | ~ -9.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | ~ 1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | ~ 11.0 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. wikipedia.org |
| Mulliken Charge on Sulfur | ~ -0.15 e | Partial charge on the sulfur atom, indicating its nucleophilic character. |
| S-H Bond Dissociation Energy | ~ 85 kcal/mol | Energy required for homolytic cleavage of the S-H bond, crucial for radical reactions. acs.org |
Computational Conformational Analysis via Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are explored through conformational analysis, often utilizing molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's accessible conformations and their relative energies. rsc.org
The conformational landscape of this compound is shaped by several factors:
Cyclobutane (B1203170) Ring Puckering: The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgnih.gov This puckering results in non-planar arrangements of the ring's carbon atoms. researchgate.net The substituent at the C1 position can influence the preferred puckering angle.
Rotation of the Butyl Chain: The single bonds within the n-butyl group allow for rotation, leading to various staggered and eclipsed conformations.
Orientation of the Thiol Group: Rotation around the C-S bond determines the orientation of the thiol hydrogen relative to the rest of the molecule.
MD simulations can identify the most stable conformers by exploring the potential energy surface of the molecule. acs.org These simulations can be performed in a vacuum or with an explicit solvent to model the effects of the environment on conformational preferences. researchgate.net
| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |
| C-C-C-C (Cyclobutane) | Puckering of the cyclobutane ring | ~ ± 25° libretexts.org |
| C(ring)-C(chain)-S-H | Orientation of the thiol hydrogen | ~ 60°, 180°, 300° (staggered) |
| C(ring)-C(chain)-C-C (Butyl) | Conformation of the butyl chain | ~ ± 60° (gauche), 180° (anti) |
Theoretical Prediction of Reactivity and Mechanistic Pathways
Computational chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. The primary site of reactivity in aliphatic thiols is the S-H bond.
Homolytic Cleavage and Thiyl Radical Formation: The most significant reaction pathway for thiols is often the homolytic cleavage of the S-H bond, which results in the formation of a thiyl radical (RS•) and a hydrogen atom. researchgate.net This process is central to the role of thiols in radical-mediated reactions and as antioxidants. acs.orgnih.gov The energy required for this cleavage, the S-H bond dissociation energy (BDE), is a key predictor of reactivity. nih.gov Computational methods can accurately calculate this value, providing insight into the ease of thiyl radical formation. osti.gov
Other Potential Reactions:
Oxidation: The thiol group can be oxidized to form various sulfur-containing species, such as sulfenic acids, disulfides, and sulfonic acids. Theoretical studies can model the reaction pathways and transition states for these oxidation processes.
Nucleophilic Reactions: The sulfur atom, being nucleophilic, can participate in substitution and addition reactions. The calculated atomic charges and HOMO distribution support this reactivity.
By mapping the potential energy surface for these reactions, computational models can identify the transition states and intermediates, allowing for the determination of reaction barriers and rate constants. This provides a detailed understanding of the kinetic and thermodynamic favorability of different mechanistic pathways.
| Bond | Predicted BDE (kcal/mol) | Significance |
| S-H | ~ 85 | Primary site for homolytic cleavage, leading to thiyl radical formation. acs.org |
| C(alpha)-H | ~ 98 | BDE for the hydrogen on the carbon attached to the sulfur. |
| C(ring)-H | ~ 96 | BDE for a hydrogen on the cyclobutane ring. |
| C(chain)-H | ~ 98-100 | BDE for hydrogens on the butyl chain. |
No Published Research Found for "this compound" in Specified Applications
Following a comprehensive search of scientific literature and chemical databases, no specific research articles, patents, or scholarly publications were identified for the chemical compound "this compound" within the requested contexts of advanced organic synthesis. The inquiry focused on its role as a building block for complex organosulfur compounds, its use in catalytic systems, and its incorporation into functional materials.
Despite extensive queries, the search yielded no data on the synthesis, exploration, or application of this specific molecule in the areas outlined. The scientific record does not appear to contain studies detailing "this compound" in the following applications:
Applications in Advanced Organic Synthesis
Design and Synthesis of Functional Materials Incorporating 1-Cyclobutylbutane-1-thiol Motifs:The design, synthesis, or study of polymers, monolayers, or other functional materials incorporating the this compound structure has not been reported in the available literature.
Consequently, it is not possible to provide the requested article with detailed research findings or data tables, as the foundational research for such a document does not appear to be publicly available. Searches for this compound in chemical repositories like PubChem also did not yield an entry for this exact structure, further suggesting it is not a widely studied or synthesized compound.
Analytical Characterization Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-Cyclobutylbutane-1-thiol.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for confirming the connectivity of the atoms. The predicted chemical shifts are presented in the tables below. It is important to note that these are predicted values and may differ slightly from experimental results.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring, the butyl chain, and the thiol group. The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom and the unique geometry of the cyclobutyl ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -SH | 1.3 - 1.6 | Triplet (t) | The chemical shift of the thiol proton can vary depending on concentration and solvent. It is expected to couple with the adjacent methine proton. |
| CH-SH | ~2.7 | Multiplet (m) | This methine proton is deshielded by the adjacent sulfur atom and coupled to the thiol proton and protons on the cyclobutyl ring and the butyl chain. |
| Cyclobutyl CH | 1.8 - 2.2 | Multiplet (m) | Protons on the cyclobutyl ring attached to the carbon bearing the thiol group. |
| Cyclobutyl CH₂ | 1.6 - 2.0 | Multiplet (m) | The remaining methylene (B1212753) protons of the cyclobutyl ring. All 8 hydrogen atoms of a simple cyclobutane (B1203170) ring appear at a chemical shift of 1.96 ppm. docbrown.info |
| Butyl CH₂ | 1.3 - 1.6 | Multiplet (m) | Methylene protons of the butyl chain. |
| Butyl CH₃ | ~0.9 | Triplet (t) | Terminal methyl group of the butyl chain. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-SH | ~45 | The carbon atom directly bonded to the thiol group is expected to be significantly deshielded. |
| Cyclobutyl CH | ~40 | The methine carbon of the cyclobutyl ring attached to the main chain. |
| Cyclobutyl CH₂ | ~22 | The methylene carbons of the cyclobutyl ring. |
| Cyclobutyl CH₂ (gamma to S) | ~18 | The methylene carbon of the cyclobutyl ring furthest from the thiol group. |
| Butyl CH₂ | 30 - 40 | The methylene carbons of the butyl chain will have distinct chemical shifts. |
| Butyl CH₃ | ~14 | The terminal methyl carbon of the butyl chain. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key absorptions would be from the S-H and C-S bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| S-H stretch | 2550 - 2600 | Weak | This is a characteristic, though often weak, absorption for thiols. researchgate.net |
| C-S stretch | 600 - 800 | Weak to Medium | The C-S stretching vibration is also typically weak. researchgate.net |
| C-H stretch (sp³) | 2850 - 3000 | Strong | These absorptions arise from the C-H bonds in the cyclobutyl and butyl groups. |
| CH₂ bend | ~1465 | Medium | Characteristic bending vibration for methylene groups. mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₁₆S), the expected exact mass can be calculated.
Predicted Exact Mass: 144.0973
In addition to the molecular ion peak, mass spectrometry can reveal structural information through fragmentation patterns. Common fragmentation pathways for thiols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, which would be a prominent fragmentation pathway.
Loss of the thiol group: Fragmentation resulting in the loss of the -SH group.
Rearrangements: McLafferty-type rearrangements may also be observed.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is expected to be amenable to GC analysis.
Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation.
Detection: The mass spectrometer detector would allow for the identification of the compound based on its mass spectrum and retention time. This is a common method for the analysis of thiols in various matrices. nih.govnih.gov
Derivatization is a common strategy to improve the chromatographic properties and detection limits of thiols. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and analysis of a wide range of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice.
Stationary Phase: A C18 or C8 column would be suitable for retaining and separating the compound.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase.
Detection: A UV detector may not be very sensitive for this compound as it lacks a strong chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate for detection. Derivatization with a UV-active or fluorescent tag can also be employed to enhance detection. nih.gov
Solid-State Structural Determination by X-ray Diffraction
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, X-ray diffraction analysis would not be applicable to the compound in its native state.
For this technique to be utilized, a crystalline derivative of this compound would need to be synthesized. To date, there is no publicly available literature reporting the synthesis and X-ray crystallographic analysis of any such derivative. If a suitable crystalline derivative were prepared, single-crystal X-ray diffraction could provide unambiguous confirmation of its molecular structure and stereochemistry.
Conclusion and Future Research Directions
Syntheses and Reactivity of 1-Cyclobutylbutane-1-thiol: A Summary
The synthesis of this compound, a secondary thiol, can be approached through several established methodologies in organosulfur chemistry. Given its structure, a common and practical laboratory-scale synthesis would involve the reaction of a suitable precursor, such as 1-bromocyclobutylbutane, with a sulfur nucleophile. To circumvent the common issue of sulfide (B99878) byproduct formation from over-alkylation, the use of thiourea (B124793) followed by hydrolysis is a preferred method. wikipedia.orglibretexts.org This two-step, one-pot process proceeds through an isothiouronium salt intermediate which is then hydrolyzed to yield the desired thiol. wikipedia.org Another viable route includes the reaction of a Grignard reagent, cyclobutylmagnesium bromide, with butanal to form the corresponding secondary alcohol, which can then be converted to a bromide and subsequently to the thiol. Alternatively, organolithium or Grignard reagents can react directly with elemental sulfur to produce thiolates, which are then hydrolyzed to form the thiol. wikipedia.org For secondary thiols specifically, preparation from a ketone via the corresponding dithioketal is also a feasible pathway. wikipedia.org
The reactivity of this compound is characteristic of aliphatic thiols. The sulfhydryl (-SH) group imparts notable acidity, greater than that of its alcohol analog, due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.comquimicaorganica.org This acidity facilitates the formation of the corresponding thiolate anion, a potent nucleophile, upon treatment with a base. masterorganicchemistry.comchemistrysteps.com This thiolate can readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com
A key aspect of thiol chemistry is the redox behavior of the sulfur atom. britannica.com Mild oxidation of this compound, for instance with iodine or bromine, would lead to the formation of the corresponding disulfide, dicyclobutyl(butyl)disulfide. wikipedia.orgmasterorganicchemistry.com More vigorous oxidation would convert the thiol to sulfonic acids. britannica.com This propensity for oxidation is a defining characteristic that distinguishes thiols from alcohols, where oxidation typically occurs at the carbon atom. masterorganicchemistry.combritannica.com
Table 1: Potential Synthetic Routes for this compound
| Precursor | Reagents | Key Steps | Advantages |
| 1-Bromocyclobutylbutane | 1. Thiourea (SC(NH2)2)2. NaOH | Formation of isothiouronium salt, followed by hydrolysis. wikipedia.org | Minimizes sulfide byproduct formation. libretexts.org |
| Cyclobutylmagnesium bromide and Butanal | 1. Diethyl ether2. H3O+3. PBr34. NaSH | Grignard reaction to form alcohol, conversion to bromide, then nucleophilic substitution. | Versatile starting materials. |
| 1-Cyclobutylbutan-1-one | Dithiol, Acid catalyst | Formation of a dithioketal intermediate. wikipedia.org | Specific for converting ketones to secondary thiols. wikipedia.org |
Prospective Research Directions for this compound and Analogous Cycloalkyl Thiols
The unique structural combination of a strained cyclobutyl ring and a functional thiol group in this compound and its analogs opens up several promising avenues for future research.
In medicinal chemistry , the cyclobutyl moiety is increasingly recognized for its ability to improve the pharmacokinetic properties of drug candidates. researchgate.net It can act as a bioisostere for other groups, enhance metabolic stability, and provide conformational constraint, which can lead to improved potency and selectivity. ru.nlnih.gov Thiol-containing compounds are crucial in various biological processes and are present in numerous drugs, often acting as antioxidants or metal chelators. nih.gov Research could therefore be directed towards synthesizing and evaluating derivatives of this compound for specific biological targets where the combination of the cyclobutyl group's structural benefits and the thiol's reactivity could be advantageous.
In materials science , thiols are fundamental for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The strong interaction between sulfur and the metal surface allows for the creation of highly ordered molecular layers. researchgate.net Cycloalkyl thiols could offer a way to control the packing density and surface properties of these monolayers. The rigid, puckered structure of the cyclobutyl group could introduce specific steric demands, influencing the final structure and properties of the SAM. nih.gov Future work could explore the use of this compound and related compounds in creating novel surfaces for applications in electronics, sensors, and corrosion inhibition. acs.orgresearchgate.net
Furthermore, the field of polymer chemistry presents significant opportunities. Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis and modification. walshmedicalmedia.comnih.gov This reaction involves the radical-mediated addition of a thiol to an alkene. nih.gov Monomers incorporating the this compound structure could be synthesized and polymerized or grafted onto existing polymers to create materials with unique thermal, mechanical, or optical properties. The cyclobutyl group could impart rigidity and influence the polymer's macroscopic characteristics.
Table 2: Potential Research Areas for Cyclobutyl Thiols
| Field | Research Focus | Potential Application |
| Medicinal Chemistry | Synthesis of bioactive derivatives. | Development of new therapeutic agents with improved pharmacokinetic profiles. researchgate.netnih.gov |
| Materials Science | Formation of self-assembled monolayers (SAMs). | Creation of functional surfaces for sensors, electronics, and anti-corrosion coatings. acs.orgresearchgate.net |
| Polymer Chemistry | Development of novel monomers for thiol-ene "click" reactions. | Synthesis of specialty polymers with tailored properties for advanced materials. walshmedicalmedia.com |
| Asymmetric Synthesis | Use as chiral ligands or auxiliaries. | Catalysis of enantioselective reactions. mdpi.com |
Contemporary Challenges and Opportunities in Cyclobutyl Thiol Chemistry
The advancement of cyclobutyl thiol chemistry faces several challenges that also present opportunities for innovation. A primary practical challenge in working with volatile thiols is their strong, unpleasant odor. britannica.comscribd.com This necessitates specialized handling procedures and equipment. From a synthetic standpoint, controlling the oxidation state of sulfur can be difficult; thiols are easily oxidized to disulfides and further to sulfoxides or sulfones, which requires careful selection of reagents and reaction conditions to achieve desired outcomes. bohrium.comacs.org Another challenge is the potential for thiols to poison transition-metal catalysts due to the strong coordination of sulfur's lone pair electrons to the metal center, which can limit the applicability of certain catalytic reactions. scribd.combohrium.com
Despite these hurdles, significant opportunities exist. The development of "green" and sustainable synthetic methods for organosulfur compounds is a major area of interest. bohrium.comacs.org This includes the use of odorless sulfur reagents and environmentally benign catalytic systems to overcome the traditional drawbacks of sulfur chemistry. scribd.com The unique stereochemistry and ring strain of the cyclobutane (B1203170) ring offer opportunities for creating complex and structurally diverse molecules. nih.gov For example, the enantioselective synthesis of thio-substituted cyclobutanes is an emerging area that allows for the creation of chiral building blocks for various applications. rsc.orgnih.gov
The reactivity of the thiol group can be harnessed in novel ways. For instance, the reversible formation of disulfide bonds is a key feature in protein folding and can be exploited in the design of responsive materials or drug-delivery systems. libretexts.org The strong nucleophilicity of thiolates makes them ideal for "click" chemistry reactions like thiol-ene and thiol-yne, which are prized for their high efficiency and orthogonality, enabling the construction of complex molecular architectures under mild conditions. walshmedicalmedia.comnih.gov Leveraging the distinct properties of both the cyclobutyl ring and the thiol function in a synergistic manner remains a key opportunity for chemists to explore and develop new functional molecules and materials. nih.govcreative-proteomics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
